molecular formula C12H17N B12063700 3-Isopropyl-1,2,3,4-tetrahydroquinoline

3-Isopropyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B12063700
M. Wt: 175.27 g/mol
InChI Key: ZROMMJVJMJJGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-1,2,3,4-tetrahydroquinoline is a derivative of 1,2,3,4-tetrahydroquinoline, a heterocyclic compound with a nitrogen atom in its ring structure. This compound is part of the larger family of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1,2,3,4-tetrahydroquinoline typically involves the alkylation of 1,2,3,4-tetrahydroquinoline with isopropyl alcohol in the presence of a strong acid such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the isopropylated product .

Industrial Production Methods

Industrial production methods for this compound may involve catalytic hydrogenation of quinoline derivatives or multicomponent reactions that allow for the efficient synthesis of the desired compound. These methods are designed to maximize yield and minimize the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various alkylating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce fully saturated tetrahydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 3-Isopropyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may interact with neuroreceptors to exert neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-1,2,3,4-tetrahydroquinoline is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-propan-2-yl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C12H17N/c1-9(2)11-7-10-5-3-4-6-12(10)13-8-11/h3-6,9,11,13H,7-8H2,1-2H3

InChI Key

ZROMMJVJMJJGTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC2=CC=CC=C2NC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.